molecular formula C19H15Cl2NO4 B12443145 2-(4-Chlorophenyl)-2-oxoethyl 1-(4-chlorophenyl)-5-oxopyrrolidine-3-carboxylate

2-(4-Chlorophenyl)-2-oxoethyl 1-(4-chlorophenyl)-5-oxopyrrolidine-3-carboxylate

Cat. No.: B12443145
M. Wt: 392.2 g/mol
InChI Key: BZRZHJTWOJYCSI-UHFFFAOYSA-N
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Description

2-(4-Chlorophenyl)-2-oxoethyl 1-(4-chlorophenyl)-5-oxopyrrolidine-3-carboxylate is a synthetic organic compound characterized by the presence of chlorophenyl groups and a pyrrolidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Chlorophenyl)-2-oxoethyl 1-(4-chlorophenyl)-5-oxopyrrolidine-3-carboxylate typically involves multi-step organic reactions. One common method involves the condensation of 4-chlorobenzaldehyde with ethyl acetoacetate, followed by cyclization and esterification reactions. The reaction conditions often include the use of organic solvents such as dichloromethane or toluene, and purification is achieved through crystallization .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may employ more environmentally friendly solvents and catalysts to minimize waste and reduce environmental impact .

Chemical Reactions Analysis

Types of Reactions

2-(4-Chlorophenyl)-2-oxoethyl 1-(4-chlorophenyl)-5-oxopyrrolidine-3-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can introduce various functional groups, leading to a diverse array of derivatives .

Scientific Research Applications

2-(4-Chlorophenyl)-2-oxoethyl 1-(4-chlorophenyl)-5-oxopyrrolidine-3-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(4-Chlorophenyl)-2-oxoethyl 1-(4-chlorophenyl)-5-oxopyrrolidine-3-carboxylate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity. This inhibition can affect various biochemical pathways, leading to the desired therapeutic or biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-Chlorophenyl)-2-oxoethyl 1-(4-chlorophenyl)-5-oxopyrrolidine-3-carboxylate is unique due to its specific combination of functional groups and structural features. This uniqueness allows it to interact with a distinct set of molecular targets and exhibit a range of biological activities that may not be observed in similar compounds .

Properties

Molecular Formula

C19H15Cl2NO4

Molecular Weight

392.2 g/mol

IUPAC Name

[2-(4-chlorophenyl)-2-oxoethyl] 1-(4-chlorophenyl)-5-oxopyrrolidine-3-carboxylate

InChI

InChI=1S/C19H15Cl2NO4/c20-14-3-1-12(2-4-14)17(23)11-26-19(25)13-9-18(24)22(10-13)16-7-5-15(21)6-8-16/h1-8,13H,9-11H2

InChI Key

BZRZHJTWOJYCSI-UHFFFAOYSA-N

Canonical SMILES

C1C(CN(C1=O)C2=CC=C(C=C2)Cl)C(=O)OCC(=O)C3=CC=C(C=C3)Cl

Origin of Product

United States

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